2-Amino-3-(3-oxanyl)-1-propanol is an organic compound characterized by its amino alcohol structure. It features a propanol backbone with an amino group at the second carbon and a 3-oxanyl group (which is a cyclic ether) attached to the third carbon. The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 101.15 g/mol. The presence of both the amino and hydroxyl functional groups makes it a versatile compound in various chemical and biological applications.
These reactions highlight the compound's potential as an intermediate in organic synthesis.
Several synthetic routes can be employed to produce 2-Amino-3-(3-oxanyl)-1-propanol:
These methods emphasize the versatility and accessibility of synthesizing this compound.
2-Amino-3-(3-oxanyl)-1-propanol has potential applications across various fields:
Interaction studies involving 2-Amino-3-(3-oxanyl)-1-propanol are essential for understanding its mechanism of action and potential therapeutic uses. These studies typically focus on:
Such studies are crucial for advancing this compound's development into practical applications.
Several compounds share structural similarities with 2-Amino-3-(3-oxanyl)-1-propanol, which may provide insights into its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-1-propanol | Simple amino alcohol | Mild antibacterial properties |
| 2-Amino-2-methylpropanol | Methyl substitution at the second carbon | Antiviral activity |
| 2-Amino-3-cyanopyridine | Heterocyclic structure with amino group | Antiviral and antifungal activity |
| 2-Amino-4-methylphenol | Aromatic ring with amino group | Antioxidant properties |
The uniqueness of 2-Amino-3-(3-oxanyl)-1-propanol lies in its specific combination of functional groups and cyclic structure, which may confer distinct reactivity and biological properties compared to these similar compounds.